molecular formula C14H21NO B12883873 2-(2-Ethoxyphenyl)-3-ethylpyrrolidine

2-(2-Ethoxyphenyl)-3-ethylpyrrolidine

Cat. No.: B12883873
M. Wt: 219.32 g/mol
InChI Key: FDAUOSFHAKRTPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Ethoxyphenyl)-3-ethylpyrrolidine is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely studied for their diverse biological activities and synthetic applications. The presence of an ethoxyphenyl group and an ethyl group in the structure of this compound makes it a compound of interest in various fields of research.

Preparation Methods

The synthesis of 2-(2-Ethoxyphenyl)-3-ethylpyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of 2-ethoxybenzaldehyde with ethylamine to form an imine intermediate, which is then reduced using a reducing agent such as sodium borohydride to yield the desired pyrrolidine compound. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

2-(2-Ethoxyphenyl)-3-ethylpyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as bromine to form corresponding oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The ethoxy group can undergo nucleophilic substitution reactions with suitable nucleophiles. Common reagents and conditions used in these reactions include bromine for oxidation and sodium borohydride for reduction. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2-Ethoxyphenyl)-3-ethylpyrrolidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: The compound’s biological activities are explored for potential therapeutic applications.

    Medicine: Research is conducted to investigate its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Ethoxyphenyl)-3-ethylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

2-(2-Ethoxyphenyl)-3-ethylpyrrolidine can be compared with other similar compounds such as:

    2-(2-Methoxyphenyl)-3-ethylpyrrolidine: Similar structure but with a methoxy group instead of an ethoxy group.

    2-(2-Ethoxyphenyl)-3-methylpyrrolidine: Similar structure but with a methyl group instead of an ethyl group. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

2-(2-ethoxyphenyl)-3-ethylpyrrolidine

InChI

InChI=1S/C14H21NO/c1-3-11-9-10-15-14(11)12-7-5-6-8-13(12)16-4-2/h5-8,11,14-15H,3-4,9-10H2,1-2H3

InChI Key

FDAUOSFHAKRTPB-UHFFFAOYSA-N

Canonical SMILES

CCC1CCNC1C2=CC=CC=C2OCC

Origin of Product

United States

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